molecular formula C19H31N3O B13083235 2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide

2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide

Cat. No.: B13083235
M. Wt: 317.5 g/mol
InChI Key: GXQYMQSOVDRBTG-VJFUWPCTSA-N
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Description

Chemical Structure: The compound features a propanamide backbone with a (2S)-configured cyclohexyl group substituted at the 2-position by a benzyl(isopropyl)amino moiety. Its molecular formula is C₂₂H₃₆N₄O, and its CAS number is 1354032-75-9 .

Properties

Molecular Formula

C19H31N3O

Molecular Weight

317.5 g/mol

IUPAC Name

2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide

InChI

InChI=1S/C19H31N3O/c1-14(2)22(13-16-9-5-4-6-10-16)18-12-8-7-11-17(18)21-19(23)15(3)20/h4-6,9-10,14-15,17-18H,7-8,11-13,20H2,1-3H3,(H,21,23)/t15?,17?,18-/m0/s1

InChI Key

GXQYMQSOVDRBTG-VJFUWPCTSA-N

Isomeric SMILES

CC(C)N(CC1=CC=CC=C1)[C@H]2CCCCC2NC(=O)C(C)N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCCCC2NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide typically involves multiple steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, followed by hydrogenation.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction using propanoic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of related compounds, particularly those within the class of N-benzyl 2-amino acetamides. These compounds have demonstrated efficacy in animal models for seizures, outperforming traditional medications like phenobarbital. For instance, the structure-activity relationship of these compounds indicates that specific substituents can enhance their anticonvulsant activity significantly, suggesting that derivatives of 2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide may also possess similar properties .

2. Sodium Channel Modulation
Compounds with similar structures have been shown to interact with voltage-gated sodium channels, promoting slow inactivation and affecting neuronal excitability. This mechanism is crucial for developing new treatments for epilepsy and other neurological disorders. The modulation of sodium channels by derivatives of this compound could lead to novel therapeutic strategies .

Structural Insights and Synthesis

1. Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how modifications to the benzyl and cyclohexyl moieties affect the pharmacological profiles of similar compounds. For example, electron-withdrawing groups at specific positions on the aromatic ring have been associated with increased anticonvulsant activity. This insight can guide the design of new derivatives of this compound aimed at optimizing therapeutic effects while minimizing side effects .

2. Synthetic Pathways
The synthesis of related compounds often involves multi-step organic reactions that incorporate various functional groups to enhance solubility and bioavailability. Understanding these synthetic pathways is essential for producing large quantities of the compound for research and potential clinical use .

Case Studies

1. Efficacy in Animal Models
In experimental settings, compounds analogous to this compound have been tested in maximal electroshock seizure (MES) models. Results indicate that certain derivatives exhibit protective indices comparable to established antiepileptic drugs, suggesting their potential as effective alternatives or adjuncts in epilepsy treatment .

2. Neuroprotective Effects
Research has also explored the neuroprotective effects of similar compounds against excitotoxicity and oxidative stress in neuronal cultures. The ability to mitigate these harmful processes suggests that derivatives of this compound could play a role in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclohexyl Amino Group

Analog 1 : (S)-2-Amino-N-(4-(Benzyl(Cyclopropyl)Amino)Cyclohexyl)Propanamide (CAS 1354002-42-8)
  • Molecular Formula : C₁₉H₂₉N₃O
  • Molecular Weight : 315.45 g/mol .
  • Key Difference: The benzyl(cyclopropyl)amino group replaces the benzyl(isopropyl)amino group.
  • Implications :
    • Steric Effects : The cyclopropyl group is smaller than isopropyl, reducing steric hindrance.
    • Lipophilicity : Cyclopropane’s ring strain may slightly increase polarity compared to the branched isopropyl group.
Analog 2 : 2-Amino-N-((2S)-2-(Isopropyl(Methyl)Amino)Cyclohexyl)Propanamide
  • Molecular Formula: Not explicitly stated in evidence but inferred as C₁₄H₂₈N₄O (assuming substitution of benzyl with methyl).
  • Key Difference: The benzyl group is replaced by methyl, and the amino group bears isopropyl and methyl substituents .
  • Hydrophobicity: Reduced molecular weight and lipophilicity compared to the target compound.
Analog 3 : N-[4-(Acetylmethylamino)Cyclohexyl]-2-Amino-Propanamide (CAS 1354020-12-4)
  • Molecular Formula : C₁₂H₂₃N₃O₂
  • Molecular Weight : 241.33 g/mol .
  • Key Difference: Acetylmethylamino substituent replaces benzyl(isopropyl)amino.
  • Metabolic Stability: The amide bond in acetylmethyl may resist enzymatic hydrolysis compared to alkylamino groups.

Positional Isomerism on the Cyclohexane Ring

Analog 4 : 2-Amino-N-[4-[Benzyl(Propan-2-yl)Amino]Cyclohexyl]Propanamide
  • Key Difference : Substituent position shifts from 2S-cyclohexyl (target compound) to 4-cyclohexyl .
  • Implications :
    • Stereochemical Effects : Altered spatial arrangement may impact binding to chiral targets (e.g., enzymes or receptors).
    • Conformational Flexibility : 4-Position substitution may allow greater rotational freedom compared to the 2S configuration.

Functional Group Modifications in Propanamide Derivatives

Analog 5 : (2S)-2-Amino-N-Methyl-N-[(3-Nitrophenyl)Methyl]Propanamide (CAS 1307482-37-6)
  • Molecular Formula : C₁₁H₁₅N₃O₃
  • Molecular Weight : 237.26 g/mol .
  • Key Difference : Nitrobenzyl and methyl groups replace the cyclohexyl-benzyl(isopropyl) system.
Analog 6 : Ralfinamide (CAS 133865-88-0)
  • Molecular Formula : C₁₇H₁₉FN₂O₂
  • Molecular Weight : 318.35 g/mol .
  • Key Difference: Fluorobenzyloxy and benzylamino groups replace the cyclohexyl-benzyl(isopropyl) system.
  • Implications :
    • Therapeutic Use : Ralfinamide is a sodium channel blocker used for neuropathic pain, highlighting how propanamide derivatives can be tailored for specific targets.

Research Implications

  • Structure-Activity Relationships (SAR) : The target compound’s benzyl(isopropyl) group likely enhances hydrophobic interactions in biological systems, while cyclopropyl or acetyl substitutions (Analogs 1 and 3) may optimize solubility or metabolic stability.
  • Synthetic Challenges : Introducing stereochemical control at the 2S position (target) requires chiral catalysts or resolution techniques, as seen in ’s synthesis of similar propanamides.

Biological Activity

2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]propanamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Research indicates that this compound may interact with various biological targets, primarily through modulation of neurotransmitter systems. The benzyl and cyclohexyl groups suggest potential interactions with receptors involved in neurological pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
AnticonvulsantDemonstrated efficacy in animal models for seizure disorders.
NeuroprotectivePotential protective effects against neurodegenerative conditions.
AnalgesicExhibits pain-relieving properties in preclinical studies.

Case Studies and Research Findings

  • Anticonvulsant Activity :
    A study evaluated the anticonvulsant effects of related compounds, revealing that modifications to the structure significantly influenced efficacy in seizure models. For instance, compounds with similar structural motifs showed protective effects in the maximal electroshock (MES) test and pentylenetetrazole (PTZ) induced seizures, suggesting that this compound may also exhibit similar properties .
  • Neuroprotective Effects :
    In vitro studies indicated that compounds with similar structures could reduce oxidative stress markers in neuronal cell lines, hinting at neuroprotective capabilities. The compound's ability to modulate glutamate levels may contribute to its protective effects against excitotoxicity .
  • Analgesic Properties :
    Preclinical trials demonstrated that analogs of this compound could reduce pain responses in animal models, indicating a potential mechanism involving opioid receptors or other pain-modulating pathways .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively characterized yet. However, related compounds have shown favorable absorption and distribution characteristics, with minimal hepatotoxicity observed in preliminary studies .

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